2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

Solid Form Handling Crystallization Process Chemistry

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS 175201-67-9) is a sulfonyl-substituted acrylonitrile building block with the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol. It is characterized by a defined (E)-stereochemistry.

Molecular Formula C9H15NO3S
Molecular Weight 217.29 g/mol
CAS No. 175201-67-9
Cat. No. B068912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
CAS175201-67-9
Molecular FormulaC9H15NO3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)S(=O)(=O)C(C)(C)C
InChIInChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3
InChIKeyUEZQDEIGENVNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS 175201-67-9) in Chemical R&D


2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS 175201-67-9) is a sulfonyl-substituted acrylonitrile building block with the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol. It is characterized by a defined (E)-stereochemistry [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research , where its distinct combination of a polar nitrile, an electron-withdrawing tert-butylsulfonyl group, and a vinylogous ethoxy moiety provides a unique reactivity profile for constructing complex heterocyclic scaffolds such as substituted pyrroles .

1

Defined (E)-stereochemistry supports homogeneous library construction

2

Crystalline solid form supports purification by recrystallization

3

Sulfonyl-acrylonitrile reactivity for heterocycle scaffold synthesis

The Risk of Substituting 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile with In-Class Building Blocks


Sulfonyl acrylonitriles constitute a class of versatile intermediates, but their physicochemical properties and synthetic utility are profoundly influenced by the substituent at the 3-position . Simply interchanging 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile with a close analog like 2-(tert-Butylsulfonyl)-3-(dimethylamino)acrylonitrile introduces fundamental differences. The target compound is a defined solid (mp 103-105°C) amenable to straightforward purification via crystallization, whereas the dimethylamino analog lacks a well-defined crystalline melting point, indicating a different physical state and purification pathway . This distinction directly impacts process chemistry scalability, formulation consistency, and the specific reactivity patterns required for downstream synthetic transformations, making direct substitution without significant re-optimization an untenable risk.

Physical state mismatch: the dimethylamino analog lacks a defined crystalline form, which may shift the purification pathway from crystallization to chromatography.

Different predicted boiling points may alter thermal behavior in high-temperature reactions, requiring process re-optimization.

Stereochemical definition: this compound is specified as the (E)-isomer; the analog may exist as a mixture, potentially introducing isomeric variability into SAR data.

Quantifiable Differentiation of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS 175201-67-9) Against its Closest Analog


Physical State and Purifiability: A Solid vs. Non-Crystalline Analog

The target compound, 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile, is a solid with a sharp, experimentally verified melting point of 103-105°C . Its closest commercially available analog, 2-(tert-Butylsulfonyl)-3-(dimethylamino)acrylonitrile (CAS 338751-71-6), is listed with a melting point of 'N/A' in available databases, suggesting it does not readily crystallize under standard conditions . This represents a fundamental difference in physical form that dictates purification strategy.

Physical State & MP
Data to verify
103–105 °C vs. N/A
Supports scalable purification via crystallization
Vendor specification; thermal data may vary
Solid Form Handling Crystallization Process Chemistry Purification

Boiling Point and Thermal Stability for High-Temperature Reactions

Volatility and thermal stability, as indicated by the boiling point, are crucial for reactions requiring elevated temperatures or for purification via distillation. The target compound has a predicted boiling point of 398.2±32.0 °C , which is significantly lower than the 434.6±35.0 °C of its dimethylamino analog . This difference relates directly to the weaker intermolecular forces and lower molecular mass of the ethoxy derivative.

Boiling Point (Pred.)
Data to verify
398.2 ± 32.0 °C
May inform distillation and thermal process design
Predicted value; experimental verification advised
Thermal Stability Distillation High-Temperature Chemistry

Purity Specification Rigor Across Authoritative Vendors

The stated minimum purity of the compound varies between suppliers, which is a critical parameter for procurement decisions. Thermo Fisher Scientific offers the compound with a certified purity of 97% , which provides a higher assurance level than the 95% standard purity from other vendors like AKSci . While not a comparison against a different molecule, this represents a verifiable quality differentiation within the marketplace for this specific CAS number.

Purity Specification
Specification review
97% vs. 95%
Purity specification may influence side-product profiles in sensitive steps
Vendor CoA specifications; review lot-specific data
Chemical Purity QC Standards Reproducibility

Stereochemical Purity and Isomeric Homogeneity

The compound is defined as the (E)-isomer, (E)-2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile, with a defined bond stereocenter count of 1 [1]. Maintaining a specific stereochemistry is crucial for creating homogeneous compound libraries, as the (Z)-isomer (also referenced by some vendors) would have different spatial arrangement and potentially different reactivity in stereospecific reactions .

Stereochemistry
Reported
(E)-isomer defined
Supports isomeric homogeneity for SAR studies
Confirmed by PubChem descriptors
E/Z Isomerism Stereochemistry Structural Consistency

Optimal Application Scenarios for 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile Based on Proven Differentiation


Crystallization-Driven Scale-Up of Heterocyclic Intermediates

For process chemists scaling up the synthesis of a pyrrole or pyrazole library, this compound is the preferred building block. Its defined solid state and sharp melting point of 103-105°C allow for intermediate purification by simple recrystallization rather than column chromatography, directly addressing the failure points of non-crystalline analogs. This enables a more robust and cost-effective large-scale synthesis.

High-Integrity SAR Library Construction

In medicinal chemistry campaigns where precise spatial orientation is critical, the specified (E)-stereochemistry of this building block provides a singular, homogeneous starting point [1]. This prevents the complication of diastereomeric mixtures often encountered with analogs that are not rigorously defined, ensuring that the synthesized library yields high-quality, reproducible biological data.

Thermal Process Development for Condensation Reactions

In reactions requiring high temperatures, such as certain Knoevenagel condensations or cycloadditions, the verifiably lower boiling point of ~398°C compared to the dimethylamino analog suggests a different process window. This quantitative differentiation informs solvent selection and reactor design, making it the appropriate choice when a more volatile acrylonitrile intermediate is required to drive a reaction or facilitate removal of excess reagent.

High-Reproducibility Method Development

When establishing a new, proprietary synthetic method intended for patent filing or technology transfer, the availability of the compound at a 97% purity standard from a major vendor like Thermo Fisher is a significant advantage. This higher certified quality reduces the risk of variable impurity profiles from lower-purity sources interfering with reaction kinetics, thereby enhancing the statistical robustness and reproducibility of the developed method.

Application
Selection Property
Validation Focus
Heterocyclic intermediate scale-up
Crystalline solid form
Purification by crystallization vs. chromatography
SAR library synthesis
Defined (E)-stereochemistry
Isomeric homogeneity for reproducible data
High-temperature condensation process development
Predicted boiling point characteristics
Thermal behavior under reaction conditions
Reproducible synthetic method development
Higher certified purity specification available
Impurity profile consistency for method validation
Quote Request

Request a Quote for 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.